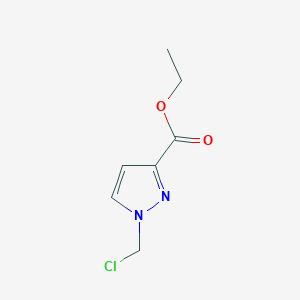

ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate

カタログ番号 B2384992

CAS番号:

1006455-27-1

分子量: 188.61

InChIキー: SNNAODJSPFJDQU-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chloromethyl ethyl ether is a related compound that is used as an alkylating agent . It is used in organic synthesis for introducing the methoxymethyl ether (MOM) protecting group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an alkoxide nucleophile with an alkyl halide . The bromide nucleophile preferably attacks the ether’s ethyl substituent because it is less hindered .Molecular Structure Analysis

The molecular structure of a compound is determined by its chemical formula and the arrangement of atoms. For example, in the case of the chloromethyl group, there is no other place of attachment for chlorine than on carbon-1 (for this side chain); hence, 1-chloromethyl can be substituted by chloromethyl .Chemical Reactions Analysis

Ethers, such as chloromethyl ethyl ether, can undergo a variety of reactions. For instance, they can react with water to form alcohols and alkyl halides .Physical And Chemical Properties Analysis

Chloromethyl ethyl ether is a liquid at room temperature with a molecular weight of 94.54. It has a refractive index of 1.404 and a boiling point of 82°C. Its density is 1.019 g/mL at 25°C .科学的研究の応用

Synthesis and Characterization

- Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate has been utilized in synthesizing various pyrazole derivatives. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride, demonstrating high regioselectivity and yields (Machado et al., 2011).

Use in Condensation Reactions

- The compound has been used in condensation reactions to synthesize novel products. For example, ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products were obtained via condensation of pyrazole-5-amine derivatives and activated carbonyl groups, which has been useful in preparing new N-fused heterocycle products (Ghaedi et al., 2015).

In Novel Synthesis Processes

- It plays a role in novel synthesis processes, such as the creation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate. This compound undergoes selective cyclocondensation to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are then converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012).

In the Preparation of Antimicrobial and Anticancer Agents

- Ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate has been used in synthesizing compounds with potential antimicrobial and anticancer properties. For example, novel 4-amino-3-(4-chlorophenyl)-1H-pyrazol-5-yl-methanone and 6-amino-3-(4-chlorophenyl)-5-methyl-1,6-dihydro-7H-pyrazolo[4,3-d]-pyrimidin-7-one were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing promising results in vitro (Hafez et al., 2016).

Safety And Hazards

特性

IUPAC Name |

ethyl 1-(chloromethyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-12-7(11)6-3-4-10(5-8)9-6/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNNAODJSPFJDQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 1-(chloromethyl)-1H-pyrazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

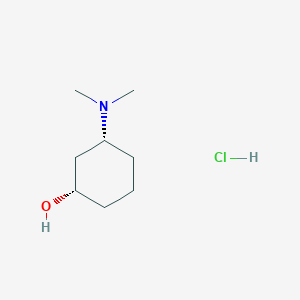

cis-3-(Dimethylamino)cyclohexanol hydrochloride

2089310-95-0

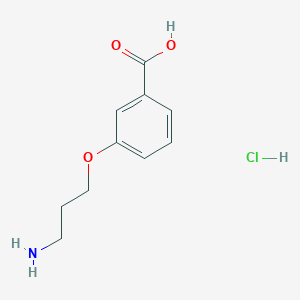

3-(3-Aminopropoxy)benzoic acid;hydrochloride

2411263-95-9

![N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-4-nitrobenzamide](/img/structure/B2384909.png)

![N-(3,4-dimethylphenyl)-5-[(3-fluorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2384918.png)

![2-[(4-Bromophenyl)sulfanylmethyl]-6-chloro-3-(2-methylphenyl)quinazolin-4-one](/img/structure/B2384924.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2384930.png)